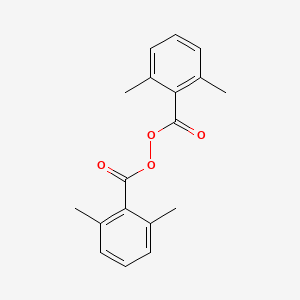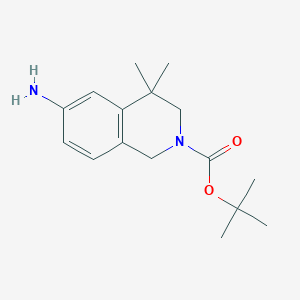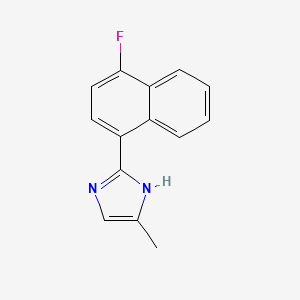
2-(4-Fluoro-1-naphthyl)-5-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-1-naphthyl)-5-methylimidazole is a chemical compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and an imidazole ring substituted with a methyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1-naphthyl)-5-methylimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoronaphthalene and 5-methylimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluoro-1-naphthyl)-5-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom or other substituents on the naphthalene ring can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-1-naphthyl)-5-methylimidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-1-naphthyl)-5-methylimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its use and the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Fluoro-1-naphthyl)-2-(3-methylphenyl)ethanol
- 2-{[(4-Fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole
- N-(2-{[(4-Fluoro-1-naphthyl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(1-naphthyl)acetamide
Uniqueness
2-(4-Fluoro-1-naphthyl)-5-methylimidazole is unique due to its specific substitution pattern and the presence of both a fluorinated naphthalene ring and a methylated imidazole ring. This combination of structural features may confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H11FN2 |
|---|---|
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
2-(4-fluoronaphthalen-1-yl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C14H11FN2/c1-9-8-16-14(17-9)12-6-7-13(15)11-5-3-2-4-10(11)12/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
BFRYDMMYNHLCHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1)C2=CC=C(C3=CC=CC=C32)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


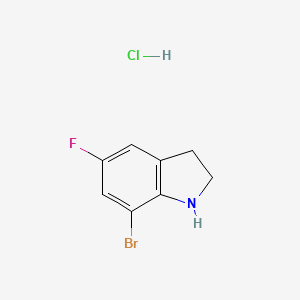

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
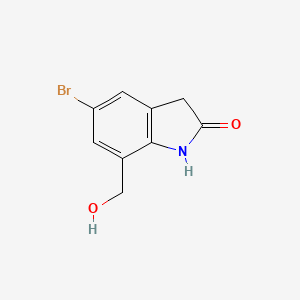
![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)
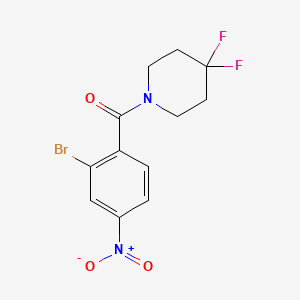
![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
